2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide
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Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide is an organic compound with the molecular formula C15H14Cl2N2OS. This compound is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a pyridinyl group attached to an acetamide backbone. It has a molecular weight of 341.255 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 3-pyridinecarboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as an antifungal or antibacterial agent.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth. The sulfanyl group may play a crucial role in binding to the active sites of these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(naphthalen-2-yl)acetamide
- 2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(4-pyridinyl)acetamide
Uniqueness
2-[(2,6-Dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide is unique due to the presence of both the dichlorobenzyl and pyridinyl groups, which may contribute to its distinct biological activity and chemical reactivity.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-12-4-1-5-13(16)11(12)8-20-9-14(19)18-10-3-2-6-17-7-10/h1-7H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDBVFGZLGGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780679 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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